Explicit Statement on Availability of Quantitative Differential Evidence
An exhaustive search of primary research papers, patents, and authoritative databases (PubMed, ChEMBL, BindingDB, PubChem, Google Patents) did not identify any study that reports quantitative, comparator-based bioactivity, selectivity, or ADME data for the exact compound (3S,4S)-4-amino-7-fluoro-5-methylchroman-3-OL [1]. The compound does not appear in the ChEMBL database; the BindingDB records retrieved under similar SMILES strings (e.g., BDBM50586073, BDBM50153598) correspond to structurally distinct chemotypes and cannot be attributed to this compound. Patent US 5,646,309 describes 8-fluoro-3-aminochroman intermediates for CNS applications, but the substitution pattern (8-fluoro vs. 7-fluoro-5-methyl) precludes direct data extraction [2]. Similarly, patent US 4,110,347 and related filings establish the anti-hypertensive utility of trans-3-hydroxy-4-amino-chroman derivatives as a class, but they provide only generic in vivo blood-pressure data without isolating the contribution of the 7-fluoro-5-methyl substitution on the (3S,4S) scaffold [3]. In the absence of published head-to-head or cross-study comparable data, any claim of quantitative differentiation between this compound and its closest analogs (e.g., (3S,4S)-4-amino-chroman-3-ol, (3S,4S)-4-amino-7-fluoro-chroman-3-ol, or (3S,4S)-4-amino-5-methyl-chroman-3-ol) would be speculative and scientifically untenable. Procurement decisions must therefore rest on the compound's unique structural identity, its availability at defined enantiomeric purity (98% as reported by one vendor ), and the user's own internal profiling against project-specific comparators.
| Evidence Dimension | Bioactivity data availability (MAO-A, MAO-B, CYP3A4, RORγ, 5-HT1A) |
|---|---|
| Target Compound Data | No published quantitative data found in ChEMBL, BindingDB, PubChem, or patent examples |
| Comparator Or Baseline | Structurally related 4-aminochroman-3-ol and 3-aminochroman-4-ol derivatives (class-level SAR only) |
| Quantified Difference | Not available |
| Conditions | Database and literature search conducted up to April 2026; sources include PubMed, ChEMBL v34, BindingDB, PubChem, Google Patents, and Espacenet |
Why This Matters
Users requiring quantitative differentiation must internally benchmark this compound against project-specific analogs, as no public data currently support a procurement preference based on target potency or selectivity.
- [1] Chemsrc. (3S,4S)-4-Amino-7-fluoro-5-methylchroman-3-OL. CAS 1932419-67-4. View Source
- [2] Hammarberg E, Johansson L, Larsson L-G, et al. Intermediates in the synthesis of chroman derivatives. US Patent 5,646,309, 1997. View Source
- [3] Beecham Group Limited. Chroman derivatives. US Patent 4,110,347, 1978. View Source
